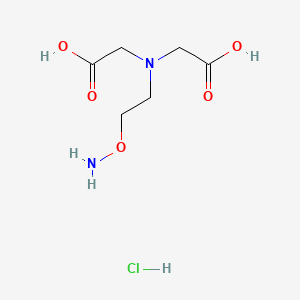

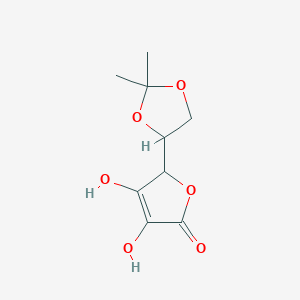

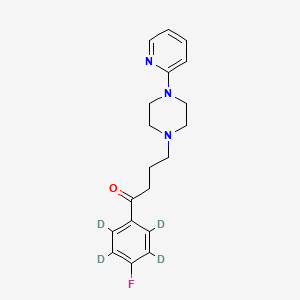

6-Fluoro-6-nitrocyclohexa-2,4-dienone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to 6-Fluoro-6-nitrocyclohexa-2,4-dienone involves transformation of an aromatic compound into a reactive spiroepoxycyclohexa-2,4-dienone and intramolecular cycloaddition . For example, 2-Hydroxymethyl-6-(3-hydroxy-hex-5-enyl)-phenol was oxidized with NaIO4 to give a dimer that, upon a retro-Diels–Alder reaction, generated the spiroepoxycyclohexa-2,4-dienone .Chemical Reactions Analysis

Intramolecular cycloaddition in compounds similar to this compound is a key feature of their reactivity . The spiroepoxycyclohexa-2,4-dienone undergoes an intramolecular Diels–Alder reaction to give a tricyclic adduct having a core structure of platencin and appropriately disposed functional groups in a single step .Aplicaciones Científicas De Investigación

6-Fluoro-6-nitrocyclohexa-2,4-dienone is formed during the nitration of p-halophenols, including p-fluorophenol. This compound isomerizes to nitrophenols at certain temperatures (Clewley et al., 1989).

Reactions involving substituted 4-nitrocyclohexa-2,5-dienones demonstrate the formation of 6-hydroxycyclohexa-2,4-dienones under specific conditions, indicating potential chemical transformations of similar compounds (Hartshorn et al., 1983).

The preparation of 6-methyl-6-nitrocyclohexa-2,4-dienones and their reaction with carbanions highlights the reactivity of these compounds in synthetic organic chemistry (Fischer et al., 1989).

Research on the reaction of 4-nitro dienones with nitrogen dioxide, leading to the formation of trinitrocyclohex-3-enones, provides insight into the chemical behavior of nitro dienones, which could be relevant for similar fluoro-nitrocyclohexadienones (Blunt et al., 1989).

The study of a 1,3-nitro migration in the reaction of nitrogen dioxide with nitrocyclohexa-dienones highlights the dynamic nature of nitro group migration, which could be relevant to fluoro-nitrocyclohexadienones (Blunt et al., 1988).

Investigations into the rearrangement mechanisms of nitrocyclohexadienones provide further understanding of the structural changes these compounds can undergo, which could inform the study of fluoro-nitrocyclohexadienones (Ridd et al., 1992).

Safety and Hazards

Propiedades

IUPAC Name |

6-fluoro-6-nitrocyclohexa-2,4-dien-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-6(8(10)11)4-2-1-3-5(6)9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAGWKZWFYRTGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C(C=C1)([N+](=O)[O-])F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline-2-13C](/img/structure/B569150.png)

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)

![2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C](/img/structure/B569154.png)